molecular formula C9H12ClN3O B2703745 1-(6-Chloropyridazin-3-yl)piperidin-4-ol CAS No. 89937-26-8

1-(6-Chloropyridazin-3-yl)piperidin-4-ol

Cat. No. B2703745
CAS RN: 89937-26-8
M. Wt: 213.67
InChI Key: GYVIZUPSUNWREG-UHFFFAOYSA-N
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Description

“1-(6-Chloropyridazin-3-yl)piperidin-4-ol” is a chemical compound with the empirical formula C9H12ClN3O . It is a pharmaceutical intermediate and a heterocyclic compound . It is a versatile material used in scientific research, particularly in drug discovery and the synthesis of novel compounds.


Molecular Structure Analysis

The molecular weight of “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” is 213.66 . The SMILES string representation of its structure is OC1CCN(CC1)c2ccc(Cl)nn2 . This representation can be used to visualize the molecule’s structure using appropriate software.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 453.3±45.0 °C at 760 mmHg . The flash point is 228.0±28.7 °C . The compound is a solid at room temperature .

Scientific Research Applications

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on specific enzymes. For instance:

Materials Science and Organic Synthesis

The compound’s unique structure makes it valuable in materials science. Researchers incorporate it into polymerization reactions, supramolecular assemblies, or functional materials. Additionally, it participates in organic synthesis, contributing to the construction of complex molecules.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions should be taken while handling this compound, including wearing suitable personal protective equipment .

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVIZUPSUNWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009068
Record name 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridazin-3-yl)piperidin-4-ol

CAS RN

89937-26-8
Record name 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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